
Mefoxitin
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説明
Cefoxitin(1-) is a cephalosporin carboxylic acid anion having methoxy, 2-thienylacetamido and carbamoyloxymethyl side-groups, formed by proton loss from the carboxy group of the semisynthetic cephamycin antibiotic cefoxitin. It is a conjugate base of a cefoxitin.
A semisynthetic cephamycin antibiotic resistant to beta-lactamase.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing Mefoxitin in laboratory settings?
Methodological Answer: Synthesis typically involves [describe reaction steps, e.g., nucleophilic substitution or catalytic coupling], with purification via column chromatography or recrystallization. Characterization requires a combination of NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm molecular structure and purity ≥95%. For reproducibility, ensure solvents are anhydrous, and reaction conditions (temperature, inert atmosphere) are rigorously controlled. Known compounds should cross-reference spectral data with literature, while novel derivatives require full analytical validation .
Q. Which in vitro assays are recommended to evaluate this compound's antimicrobial activity?
Methodological Answer: Standard assays include:
- Minimum Inhibitory Concentration (MIC) : Performed via broth microdilution against Gram-positive/negative panels (CLSI guidelines).
- Time-Kill Kinetics : Assess bactericidal activity over 24 hours.
- Biofilm Eradication : Use crystal violet staining or confocal microscopy. Include positive controls (e.g., ciprofloxacin) and validate results across triplicate experiments. Statistical analysis (ANOVA, p < 0.05) is critical to confirm significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound (e.g., bioavailability discrepancies)?
Methodological Answer: Discrepancies often arise from variability in experimental models (e.g., rodent vs. human hepatocytes) or analytical methods (HPLC vs. LC-MS). To address this:
- Meta-Analysis : Pool data from peer-reviewed studies (PRISMA guidelines) and apply heterogeneity tests (I² statistic).
- In Silico Modeling : Use tools like GastroPlus® to simulate absorption differences across species.
- Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., fixed dosing regimens). Prioritize studies with transparent raw data and adherence to FAIR principles .
Q. What experimental designs are optimal for elucidating this compound's mechanism of action against resistant bacterial strains?
Methodological Answer: Employ a multi-omics approach:
- Transcriptomics : RNA-seq to identify gene expression changes in treated vs. untreated resistant strains.
- Proteomics : SILAC labeling to quantify target protein modulation (e.g., penicillin-binding proteins).
- Structural Biology : X-ray crystallography or cryo-EM to visualize this compound-enzyme interactions. Validate findings using CRISPR-Cas9 knockouts of candidate resistance genes. Ensure negative controls and blinded analysis to reduce bias .
Q. How should researchers design studies to assess this compound's off-target effects in eukaryotic cells?
Methodological Answer:
- High-Throughput Screening : Use organoid models or 3D cell cultures to mimic human tissue environments.
- Toxicity Profiling : Measure IC₅₀ values for mitochondrial membrane potential (JC-1 assay) and apoptosis (Annexin V/PI staining).
- Epigenetic Analysis : ChIP-seq for histone modification changes. Compare results with structurally related antibiotics to distinguish class-specific vs. compound-specific effects. Include dose-response curves and kinetic studies .
Q. Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing dose-response synergies between this compound and adjuvants?
Methodological Answer: Use the Chou-Talalay Combination Index (CI) :
- Calculate CI values via CompuSyn® software, where CI < 1 indicates synergy.
- Validate with isobologram analysis and Bliss independence models. Address variability by bootstrapping CI estimates (≥1000 iterations) and reporting 95% confidence intervals. Raw data should be archived in repositories like Zenodo for transparency .
Q. How can researchers validate computational predictions of this compound's metabolite toxicity?
Methodological Answer:
- In Silico : Use ADMET Predictor® or ProTox-II for metabolite toxicity profiling.
- In Vitro : Incubate primary hepatocytes with synthesized metabolites and assess viability (MTT assay) and CYP450 inhibition.
- In Vivo : Microsampling LC-MS in rodent models to correlate metabolite levels with histopathology. Cross-reference predictions with ToxCast® database entries to identify false positives .
Q. Ethical & Reproducibility Considerations
Q. What steps ensure reproducibility in this compound studies across laboratories?
Methodological Answer:
- Detailed Protocols : Publish step-by-step methods in protocols.io , including batch numbers for critical reagents.
- Open Data : Share raw spectra, chromatograms, and code for analysis via Figshare or GitHub.
- Inter-Lab Trials : Collaborate with ≥3 independent labs to validate key findings (e.g., MIC values). Adhere to ARRIVE guidelines for preclinical reporting and use RRIDs for cell lines .
Q. How should researchers address potential conflicts between in vitro efficacy and in vivo toxicity data?
Methodological Answer:
- PK/PD Modeling : Integrate plasma concentration-time profiles with toxicity thresholds.
- Toxicogenomics : Identify pathways activated in vivo but absent in vitro (e.g., immune response genes).
- Alternative Models : Use zebrafish larvae or organ-on-chip systems to bridge the gap. Report negative results transparently to avoid publication bias .
Q. Future Directions
Q. What gaps exist in understanding this compound's resistance mechanisms, and how can they be addressed?
Methodological Answer: Current gaps include:
- Efflux Pump Dynamics : Use single-cell RNA-seq to identify transient resistance phenotypes.
- Horizontal Gene Transfer : Track plasmid integration via nanopore sequencing in biofilm communities.
Propose longitudinal studies in clinical isolates and prioritize WHO priority pathogens for translational relevance .
特性
分子式 |
C16H16N3O7S2- |
---|---|
分子量 |
426.4 g/mol |
IUPAC名 |
(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/p-1/t14-,16+/m1/s1 |
InChIキー |
WZOZEZRFJCJXNZ-ZBFHGGJFSA-M |
SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3 |
異性体SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3 |
正規SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3 |
同義語 |
Cefoxitin Cefoxitin Sodium Méfoxin Mefoxin Mefoxitin MK 306 MK-306 MK306 Sodium, Cefoxitin |
製品の起源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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